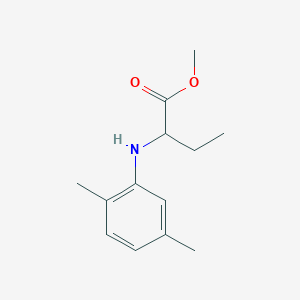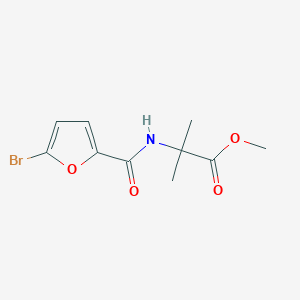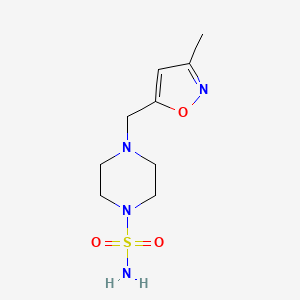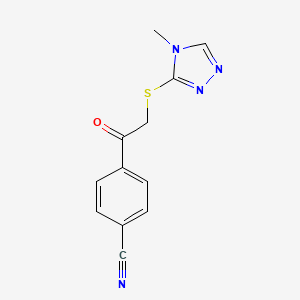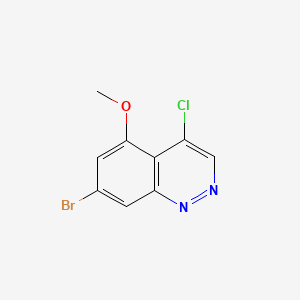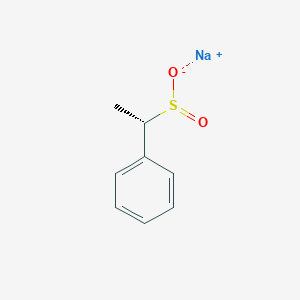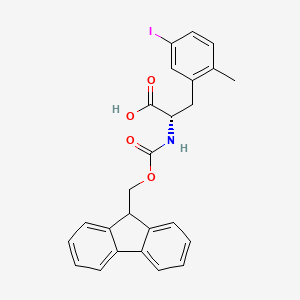
Fmoc-Phe(2-Me, 5-I)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe(2-Me, 5-I)-OH is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(2-Me, 5-I)-OH typically involves the following steps:
Iodination: The phenylalanine derivative is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Methylation: The 2-position of the phenyl ring is methylated using a methylating agent such as methyl iodide.
Fmoc Protection: The amino group of the phenylalanine derivative is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe(2-Me, 5-I)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenyl ring or the side chain.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or side chain.
Reduction: Deiodinated phenylalanine derivative.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Fmoc-Phe(2-Me, 5-I)-OH is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group allows for selective deprotection and coupling reactions.
Biology
The compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural features.
Medicine
This compound can be used in the development of peptide-based drugs and therapeutic agents. Its unique substitutions can enhance the stability and bioavailability of peptides.
Industry
The compound is used in the production of peptide-based materials and nanomaterials. It can also be used in the development of biosensors and bioanalytical devices.
Mécanisme D'action
The mechanism of action of Fmoc-Phe(2-Me, 5-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl and iodine substitutions can affect the hydrophobicity and electronic properties of the phenyl ring, which in turn can influence the interactions of the peptide with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Phe-OH: The parent compound without the methyl and iodine substitutions.
Fmoc-Phe(2-Me)-OH: A derivative with only the methyl substitution.
Fmoc-Phe(5-I)-OH: A derivative with only the iodine substitution.
Uniqueness
Fmoc-Phe(2-Me, 5-I)-OH is unique due to the presence of both methyl and iodine substitutions on the phenyl ring. This combination of substitutions can provide distinct properties such as increased hydrophobicity and altered electronic characteristics, making it useful for specific applications in peptide synthesis and research.
Propriétés
Formule moléculaire |
C25H22INO4 |
|---|---|
Poids moléculaire |
527.3 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22INO4/c1-15-10-11-17(26)12-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Clé InChI |
GICURTLECFCAEN-QHCPKHFHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1=C(C=C(C=C1)I)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


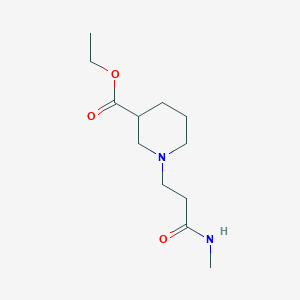


![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
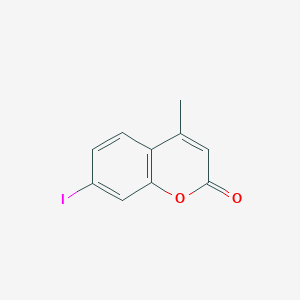
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
